molecular formula C18H17N3O4S B14126115 N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 1172528-89-0

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B14126115
CAS No.: 1172528-89-0
M. Wt: 371.4 g/mol
InChI Key: JUNXMHMLMZDNBK-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine
  • Benzamide derivatives with similar substituents

Uniqueness

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts stability and reactivity. This makes it distinct from other benzamide derivatives that may lack this ring structure.

Properties

CAS No.

1172528-89-0

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide

InChI

InChI=1S/C18H17N3O4S/c1-11-8-12(2)10-14(9-11)17-20-21-18(25-17)19-16(22)13-4-6-15(7-5-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22)

InChI Key

JUNXMHMLMZDNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

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